molecular formula C17H21N3O2S B2364623 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2380143-92-8

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2364623
CAS No.: 2380143-92-8
M. Wt: 331.43
InChI Key: GWRMZBKVPGYWJA-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A simpler morpholine derivative used as a base catalyst.

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.

Uniqueness

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its morpholine, cyclobutyl, and benzothiazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-15(16-19-13-4-1-2-5-14(13)23-16)18-12-17(6-3-7-17)20-8-10-22-11-9-20/h1-2,4-5H,3,6-12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRMZBKVPGYWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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